Foropafant

PAF receptor pharmacology Radioligand binding assays Receptor affinity comparison

Foropafant (SR27417) delivers sub-nanomolar PAF receptor engagement (Ki=57 pM)—~174-fold higher affinity than Apafant—ensuring near-complete receptor occupancy at minimal concentrations. Its competitive orthosteric binding mechanism supports Schild analysis and reversible washable antagonism, unlike non-competitive alternatives (e.g., BN 50730). Oral bioavailability enables chronic longitudinal dosing without repeated injections. With Phase 2 clinical validation, human PK data (20 mg oral, 3-h pre-challenge) inform translational dose extrapolation. ≥98% HPLC purity, shipped under blue ice. For radioligand displacement, receptor internalization, and signaling studies requiring sub-100 pM engagement.

Molecular Formula C28H40N4S
Molecular Weight 464.7 g/mol
CAS No. 136468-36-5
Cat. No. B1673554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameForopafant
CAS136468-36-5
SynonymsForopafant
N-(2-dimethylaminoethyl)-N-(3-pyridinylmethyl)(4-(2,4,6-triisopropylphenyl)thiazol-2-yl)amine
SR 27417
SR-27417
SR27417A
Molecular FormulaC28H40N4S
Molecular Weight464.7 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)C2=CSC(=N2)N(CCN(C)C)CC3=CN=CC=C3)C(C)C
InChIInChI=1S/C28H40N4S/c1-19(2)23-14-24(20(3)4)27(25(15-23)21(5)6)26-18-33-28(30-26)32(13-12-31(7)8)17-22-10-9-11-29-16-22/h9-11,14-16,18-21H,12-13,17H2,1-8H3
InChIKeyVVBFISAUNSXQGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Foropafant (CAS 136468-36-5): High-Affinity PAF Receptor Antagonist for Inflammation and Thrombosis Research


Foropafant (SR27417, CAS 136468-36-5) is a synthetic, competitive, selective, and orally active antagonist of the platelet-activating factor (PAF) receptor [1]. As a small molecule with the INN stem '-pafant' denoting its PAF antagonist class, Foropafant was developed by Sanofi and advanced to Phase 2 clinical investigation for asthma, thrombosis, and ulcerative colitis [2]. The compound exhibits sub-nanomolar affinity for the PAF receptor (Ki = 57 pM) and potently inhibits PAF-induced platelet aggregation in both rabbit and human models [1].

Why Foropafant Cannot Be Substituted by Generic PAF Antagonists in Critical Assays


The PAF antagonist class exhibits substantial heterogeneity in receptor binding affinity, functional potency, and pharmacokinetic properties that precludes simple interchange between compounds [1]. Receptor binding Ki values among PAF antagonists range from nanomolar to sub-picomolar—Apafant binds human PAF receptors with Ki = 9.9 nM, BN 50730 acts via non-competitive antagonism with a different binding site profile, and Lexipafant shows distinct tissue distribution characteristics [2]. Foropafant's combination of sub-100 pM affinity, competitive binding kinetics, and oral bioavailability distinguishes it mechanistically and operationally from alternatives [3]. Direct substitution without re-validation of assay conditions and dosing regimens introduces uncontrolled variability in experimental outcomes.

Foropafant Comparative Evidence: Quantified Differentiation from PAF Antagonist Alternatives


Receptor Binding Affinity: Foropafant Demonstrates ~174-Fold Higher Affinity Than Apafant for Human PAF Receptors

Foropafant demonstrates substantially higher binding affinity for the human platelet-activating factor (PAF) receptor compared to the structurally distinct PAF antagonist Apafant (WEB 2086). In [3H]PAF competitive binding assays, Foropafant exhibits a Ki of 57 pM [1], whereas Apafant binds to human PAF receptors with a Ki of 9.9 nM under comparable conditions [2]. This represents an approximately 174-fold difference in affinity favoring Foropafant.

PAF receptor pharmacology Radioligand binding assays Receptor affinity comparison

Binding Affinity Superiority Over Endogenous Ligand: Foropafant Exhibits ≥5-Fold Higher Affinity Than Native PAF

Foropafant's affinity for the PAF receptor significantly exceeds that of the endogenous agonist PAF itself. In [3H]PAF binding displacement assays, Foropafant exhibits a Ki value of 57 pM, which is at least 5-fold lower than that of unlabeled PAF [1]. This affinity differential—the antagonist binding more tightly than the native ligand—is a critical determinant of functional antagonism efficacy.

Receptor antagonism Endogenous ligand comparison Binding displacement assays

Functional Antagonism: Foropafant Potently Inhibits PAF-Induced Platelet Aggregation Across Species

Beyond receptor binding, Foropafant demonstrates robust functional antagonism in platelet aggregation assays. The compound potently inhibits PAF-induced aggregation of both rabbit and human platelets [1]. While quantitative IC50 values for platelet aggregation are not uniformly reported across all comparator compounds, the functional inhibition data confirm that Foropafant's high receptor affinity translates into effective blockade of PAF-mediated cellular responses.

Platelet aggregation Functional pharmacology Ex vivo assays Thrombosis research

Oral Bioavailability: Foropafant Enables In Vivo Dosing Without Parenteral Administration

Foropafant is characterized as an orally active PAF receptor antagonist, distinguishing it from PAF antagonists that require parenteral administration [1]. This property was validated in clinical studies where oral Foropafant (20 mg) was administered to asthmatic patients 3 hours prior to PAF challenge [2]. In contrast, BN 50730, another PAF antagonist, is described as a non-competitive antagonist with long-acting properties but its reported administration routes in available studies emphasize intrapleural and systemic injection rather than oral dosing [3].

Pharmacokinetics Oral bioavailability In vivo pharmacology Preclinical dosing

Binding Kinetics: Competitive Antagonism Differentiates Foropafant from Non-Competitive PAF Antagonists

Foropafant acts as a competitive antagonist at the PAF receptor, binding reversibly to the same orthosteric site as the endogenous ligand PAF [1]. This contrasts with BN 50730 (Rocepafant/LAU-8080), which has been characterized as a non-competitive PAF antagonist that interacts with an intracellular (microsomal) PAF binding site distinct from the plasma membrane receptor targeted by Foropafant [2]. The mechanistic distinction has direct implications for experimental interpretation and compound selection.

Receptor binding kinetics Competitive antagonism Mechanism of action Assay design

Clinical Development Stage: Foropafant Achieved Phase 2 Human Trials Across Multiple Indications

Foropafant advanced to Phase 2 clinical development for asthma, thrombosis, and ulcerative colitis, providing human pharmacokinetic and safety data not available for research-grade PAF antagonists that never entered clinical evaluation [1]. In a double-blind crossover study, 12 patients with mild asthma received oral Foropafant 20 mg or placebo 3 hours before PAF challenge, demonstrating the compound's ability to modulate PAF-mediated bronchoconstriction in a human disease-relevant setting [2]. While development was ultimately discontinued due to lack of efficacy in larger trials, the existence of human clinical data distinguishes Foropafant from purely preclinical PAF antagonist research tools.

Clinical development Human validation Translational research Asthma

Recommended Research Applications for Foropafant Based on Quantitative Differentiation Evidence


High-Sensitivity PAF Receptor Occupancy Studies Requiring Sub-Nanomolar Affinity

Foropafant's Ki of 57 pM for the PAF receptor—approximately 174-fold lower (higher affinity) than Apafant's 9.9 nM Ki [1]—makes it the preferred choice for experiments requiring near-complete receptor occupancy at minimal compound concentrations. This includes radioligand binding displacement studies, receptor internalization tracking, and signaling pathway analyses where low-nanomolar antagonists may leave residual unoccupied receptors. The ≥5-fold affinity advantage over endogenous PAF ensures competitive displacement under physiological agonist concentrations [2]. Researchers should select Foropafant over alternative PAF antagonists when assay sensitivity demands sub-100 pM receptor engagement.

Chronic In Vivo Efficacy Studies in Rodent Models of PAF-Mediated Inflammation

Foropafant's demonstrated oral bioavailability enables chronic dosing protocols in rodent models of asthma, arthritis, and thrombosis without repeated parenteral injections [1]. This distinguishes it from injection-dependent PAF antagonists like BN 50730, which requires intrapleural or systemic administration in reported studies [2]. Researchers conducting longitudinal studies (≥7 days) of PAF-mediated inflammatory pathology should prioritize Foropafant to minimize handling stress, reduce injection-site variability, and maintain consistent systemic exposure comparable to human oral therapeutic regimens.

Competitive Antagonism Studies Examining PAF Signaling Dynamics and Agonist Surmountability

Foropafant's competitive binding mechanism at the orthosteric PAF receptor site differentiates it from non-competitive antagonists such as BN 50730, which targets an intracellular microsomal binding site [1]. This mechanistic distinction makes Foropafant the appropriate choice for experiments investigating: (1) PAF concentration-response relationships, (2) agonist surmountability of antagonist blockade, (3) Schild analysis for receptor pharmacology characterization, and (4) studies requiring reversible, washable antagonism for time-course experiments [2]. Researchers should avoid non-competitive PAF antagonists when experimental design requires predictable, concentration-dependent reversibility of receptor blockade.

Translational Studies Requiring Human Pharmacokinetic Reference Data for Dose Selection

Foropafant's advancement to Phase 2 clinical trials provides human pharmacokinetic and safety data that inform preclinical dose selection and translational study design [1]. Unlike purely preclinical PAF antagonist research tools, Foropafant has established human oral dosing parameters (20 mg single dose, 3-hour pre-challenge timing) and documented plasma exposure profiles [2]. Researchers planning studies with translational intent—particularly those requiring allometric scaling from preclinical models to projected human doses—should select Foropafant to leverage existing human data for more accurate dose extrapolation and to contextualize preclinical findings within clinically relevant exposure ranges.

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